molecular formula C4H8F3NO B2570306 2-(2,2,2-Trifluoroethoxy)ethanamine CAS No. 1035041-75-8; 105939-65-9

2-(2,2,2-Trifluoroethoxy)ethanamine

Cat. No.: B2570306
CAS No.: 1035041-75-8; 105939-65-9
M. Wt: 143.109
InChI Key: UJKUXHKKBUXJMN-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride (CAS 1035041-75-8) is a valuable fluorinated synthetic intermediate in organic chemistry and drug discovery research . The compound features a primary amine functional group, making it a versatile building block for the formation of amides and imines, and for incorporation into more complex molecular architectures . The 2,2,2-trifluoroethoxy group is a key structural motif that can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability and binding affinity . This makes the reagent particularly useful for medicinal chemists designing novel bioactive molecules or studying structure-activity relationships . As a fluorinated amine, it serves as a precursor for introducing the trifluoroethoxy group into target compounds, acting as a masked fluorine source in various synthetic transformations . The hydrochloride salt form offers improved stability and handling characteristics compared to the free base. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3-9-2-1-8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKUXHKKBUXJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105939-65-9
Record name 105939-65-9
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Comparison with Similar Compounds

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine

  • Structure: Incorporates a phenoxy group (–OPh) linked to the ethanamine via an ether bond. The trifluoroethoxy group is at the ortho position of the benzene ring.
  • Molecular Formula: C₁₀H₁₂F₃NO₂; Molecular Weight: 235.2 g/mol .
  • Pharmacological Role: Key intermediate for Silodosin, targeting α1-adrenoceptors with high selectivity .
  • Physical Properties : Melting point: 58–60°C; Boiling point: 264°C .
  • Key Difference: The phenoxy group introduces aromaticity, enhancing interactions with hydrophobic receptor pockets compared to non-aromatic analogs.

N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)

  • Structure : Features a trifluoromethoxy (–OCF₃) group on a phenyl ring, with a piperidine-substituted ethanamine chain.
  • Molecular Formula : C₁₇H₂₇Cl₂F₃N₂O; Molecular Weight : 437.31 g/mol .
  • Pharmacological Role : High-affinity σ1 receptor ligand (Ki = 3.2 nM) with anticonvulsant properties in murine models .
  • Key Difference: The piperidine moiety and trifluoromethoxy group enhance σ-receptor binding but reduce selectivity for adrenoceptors compared to 2-(2,2,2-trifluoroethoxy)ethanamine derivatives.

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

  • Structure : Trifluoroethoxy group at the para position of a phenyl ring, directly attached to a primary amine via an ethyl chain.
  • Molecular Formula: C₁₀H₁₂F₃NO; Molecular Weight: 219.21 g/mol .
  • Key Difference : Direct attachment of the amine to the aromatic ring may increase rigidity, altering binding kinetics compared to ether-linked analogs.

2-[3,5-Dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine

  • Structure : Trifluoroethoxy and two methoxy groups on a benzene ring, with an ethanamine side chain.
  • Molecular Formula: C₁₂H₁₆F₃NO₃; Molecular Weight: 279.26 g/mol .

25E-NBOMe [2-(4-Ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine]

  • Structure : Phenethylamine backbone with methoxybenzyl and ethyl-dimethoxyphenyl substituents.
  • Pharmacological Role: Hallucinogenic activity via serotonin 5-HT₂A receptor agonism .
  • Key Difference: Substitution pattern and N-benzylation confer hallucinogenic properties, contrasting with the therapeutic focus of trifluoroethoxy ethanamines.

Structural and Functional Trends

Impact of Trifluoroethoxy (–OCH₂CF₃) Group

  • Lipophilicity : The trifluoroethoxy group increases logP values compared to methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .

Role of Aromatic Substituents

  • Phenyl vs. Non-Aromatic: Aromatic systems (e.g., phenoxy in Silodosin intermediates) improve receptor affinity through π-π stacking, while aliphatic chains prioritize flexibility .

Amine Positioning

  • Primary vs. Secondary Amines : Primary amines (e.g., this compound) exhibit higher reactivity in forming salts, whereas secondary amines (e.g., Compound 29) may enhance receptor binding through steric effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,2,2-Trifluoroethoxy)ethanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A novel synthetic route employs 2-nitrochlorobenzene as the starting material, proceeding through O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. Key steps include the trifluoroethoxy group introduction via etherification, where reaction temperature (optimized at 60–80°C) and stoichiometric ratios of trifluoroethanol to phenolic intermediates critically impact yield (up to 75% reported). Purification via vacuum distillation or column chromatography is recommended to isolate the amine product .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : The trifluoroethoxy group (-OCH₂CF₃) enhances electronegativity and lipophilicity, as evidenced by logP values (experimentally determined via HPLC). This group stabilizes intermediates in substitution reactions by reducing electron density on the adjacent oxygen, favoring nucleophilic attacks. Comparative studies with methoxy or ethoxy analogs show increased thermal stability (TGA analysis) and resistance to oxidative degradation .

Advanced Research Questions

Q. What methodologies are used to study the compound’s interactions with α1-adrenoceptors in pharmacological research?

  • Methodological Answer : Radioligand binding assays (e.g., using [³H]-prazosin) and functional assays (e.g., isolated tissue preparations like rat vas deferens) are standard. For this compound derivatives, competitive binding curves and Schild regression analysis quantify antagonist potency (pA₂ values). Molecular docking simulations further predict binding modes to receptor subtypes (e.g., α1A vs. α1B), leveraging the trifluoroethoxy group’s hydrophobic interactions with transmembrane domains .

Q. How do structural modifications (e.g., substituent position) affect binding affinity and selectivity in receptor studies?

  • Methodological Answer : Positional isomerism significantly alters activity. For example, this compound derivatives with the trifluoroethoxy group at the ortho position exhibit higher α1A-adrenoceptor selectivity (IC₅₀ = 12 nM) compared to para-substituted analogs (IC₅₀ = 45 nM). Structure-activity relationship (SAR) studies using Hammett constants correlate electronic effects with receptor subtype preference. Computational QSAR models further validate these trends .

Q. What strategies address challenges in purifying this compound due to volatility or instability?

  • Methodological Answer : To mitigate volatility, low-temperature vacuum distillation (<50°C) or salt formation (e.g., hydrochloride salts via HCl gas bubbling in anhydrous ether) stabilizes the free amine. For lab-scale purification, flash chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2) achieves >95% purity. Stability studies under nitrogen atmosphere and storage at -20°C in amber vials prevent decomposition .

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